Polyglyceryl-10 isostearate

Beschreibung

Eigenschaften

IUPAC Name |

2,3-dihydroxypropyl 2,2,3,3,4,4,5,5,6-nonakis(2,3-dihydroxypropyl)-16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H96O22/c1-32(2)10-8-6-4-3-5-7-9-11-33(12-34(59)21-49)45(13-35(60)22-50,14-36(61)23-51)47(17-39(64)26-54,18-40(65)27-55)48(19-41(66)28-56,20-42(67)29-57)46(15-37(62)24-52,16-38(63)25-53)44(69)70-31-43(68)30-58/h32-43,49-68H,3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKQRMPUGFJLOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCC(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(CC(CO)O)(CC(CO)O)C(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H96O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1025.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133738-23-5 | |

| Record name | Polyglyceryl-10 isostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133738235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

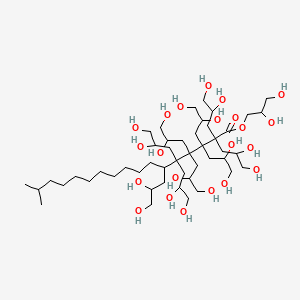

Chemical structure and properties of Polyglyceryl-10 isostearate

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Polyglyceryl-10 Isostearate, targeted at researchers, scientists, and drug development professionals.

Chemical Structure and Composition

This compound is a non-ionic surfactant belonging to the polyglyceryl ester family. Its structure consists of a hydrophilic polyglycerol-10 head and a lipophilic isostearic acid tail.[1]

-

Polyglycerol-10 Moiety : The hydrophilic portion is a polymer of glycerol (B35011), containing an average of ten glycerin units. This polyether backbone with multiple hydroxyl groups is responsible for its water solubility and moisturizing properties.[1]

-

Isostearic Acid Moiety : The lipophilic part is isostearic acid, a branched-chain saturated fatty acid with 18 carbon atoms.[1] This branched structure imparts unique steric properties that contribute to the emulsifier's stability and sensory profile in formulations.

The esterification of the polyglycerol-10 with isostearic acid results in an amphiphilic molecule capable of reducing the interfacial tension between oil and water phases.[1] The commercial product is typically a mixture containing mono-, di-, and tri-esters, along with unreacted polyglycerol-10 and isostearic acid, the distribution of which depends on the synthesis conditions.[1]

Physicochemical Properties

This compound is valued for its excellent emulsifying and skin-conditioning properties. The following table summarizes its key physicochemical characteristics.

| Property | Value | Reference |

| Chemical Name | 1,2,3-Propanetriol, homopolymer, isooctadecanoates (1:1) (10 mol glycerol average molar ratio) | [2] |

| CAS Number | 133738-23-5 | [1] |

| Molecular Formula | C48H96O22 | [1][3] |

| Molecular Weight | ~1025.26 g/mol | [1][4] |

| Appearance | Pale yellow to light yellow viscous liquid or paste | [5][6] |

| Odor | Characteristic mild odor | [5] |

| HLB Value | Approximately 12.0 - 13.5 (O/W emulsifier) | [1][6][7] |

| Solubility | Dispersible in water; soluble in oils and some organic solvents | [5] |

| pH | Neutral | [8] |

| Acid Value (mg KOH/g) | < 5 (Typical for related polyglyceryl esters) | [9] |

| Saponification Value (mg KOH/g) | 65 - 85 (Typical for related polyglyceryl esters) | [9] |

| Viscosity | Moderate to high | [5] |

| Comedogenic Rating | 1 (Low) | [1] |

Synthesis of this compound

The primary industrial method for synthesizing this compound is through direct esterification.

Synthesis Workflow

References

- 1. This compound - CAS 133738-23-5 - For Research [benchchem.com]

- 2. This compound (with Product List) [incidecoder.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | CAS#:133738-23-5 | Chemsrc [chemsrc.com]

- 5. Polyglyceryl-10 decaisostearate - Description [tiiips.com]

- 6. chemi-navi.nikkolgroup.com [chemi-navi.nikkolgroup.com]

- 7. This compound [myskinrecipes.com]

- 8. specialchem.com [specialchem.com]

- 9. HallStar® PG10-S | Hallstar BPC [hallstarbeauty.com]

An In-Depth Technical Guide to the HLB Value Determination of Polyglyceryl-10 Isostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Hydrophilic-Lipophilic Balance (HLB) value of Polyglyceryl-10 Isostearate, a non-ionic surfactant crucial in the formulation of stable emulsions for pharmaceutical and cosmetic applications. This document outlines both theoretical calculations and detailed experimental protocols for HLB determination, presenting quantitative data in a clear, tabular format and illustrating key workflows with diagrams.

Introduction to HLB and this compound

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for surfactant selection, quantifying the degree of hydrophilicity or lipophilicity of a surfactant molecule.[1][2] This value, typically on a scale of 0 to 20, predicts the surfactant's behavior and suitability for various applications such as emulsification, solubilization, or wetting.[1] A low HLB value signifies a more lipophilic (oil-soluble) character, ideal for water-in-oil (W/O) emulsions, while a high HLB value indicates a more hydrophilic (water-soluble) nature, suitable for oil-in-water (O/W) emulsions.[3]

This compound is a non-ionic, ester-based surfactant synthesized from the esterification of a polyglycerin-10 polymer with isostearic acid.[4] It is valued for its emulsifying, skin-conditioning, and moisturizing properties.[4][5] As an effective oil-in-water (O/W) emulsifier, its HLB value is a key determinant of its performance in creating stable formulations.[4]

Quantitative Data: HLB Value of this compound

The HLB value of this compound has been reported by various sources, primarily through calculations based on its chemical structure. The table below summarizes the available data.

| Reported HLB Value | Method of Determination | Source(s) |

| ~13.5 | Not specified, likely calculated | [4][6][7] |

| ~16 | Not specified, likely calculated | [8] |

Note: The variation in reported HLB values may be attributed to differences in the degree of esterification and the purity of the commercial product.

Methodologies for HLB Value Determination

The HLB value of a non-ionic surfactant like this compound can be determined through theoretical calculations or experimental methods.

Theoretical Calculation Methods

Theoretical methods provide an estimated HLB value based on the molecular structure of the surfactant.

Developed by William C. Griffin, this method is widely used for non-ionic surfactants.[1][2] The formula is as follows:

HLB = 20 * (Mh / M) [1]

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule (the polyglyceryl-10 head).

-

M is the total molecular mass of the molecule.

This method calculates the HLB value by assigning group numbers to the various chemical groups within the molecule.[1] The formula is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

While more comprehensive, this method requires access to established group number tables.

For esters of fatty acids and polyols, the following formula can be used:[9][10]

HLB = 20 * (1 - S / A) [9][10]

Where:

-

S is the saponification number of the ester.

-

A is the acid number of the fatty acid (isostearic acid).

Experimental Protocols

Experimental determination of the HLB value provides a more accurate and practical measure of the surfactant's performance.

Caption: Workflow for experimental HLB determination of an emulsifier.

This is a practical and widely used method to determine the required HLB of an oil phase and subsequently the HLB of an unknown surfactant.

Principle: A series of emulsions are prepared using a blend of two surfactants with known low and high HLB values. The stability of these emulsions is observed, and the HLB of the blend that produces the most stable emulsion is considered the required HLB of the oil phase. To determine the HLB of an unknown surfactant (like this compound), it can be used as one of the surfactants in the blend.

Materials:

-

Oil phase (e.g., a specific oil or wax relevant to the intended application)

-

This compound (surfactant with unknown HLB, let's call it Surfactant X)

-

A surfactant with a known low HLB (e.g., Sorbitan Oleate, HLB = 4.3)

-

A surfactant with a known high HLB (e.g., Polysorbate 80, HLB = 15.0)

-

Distilled water

-

Beakers, graduated cylinders, homogenizer (or high-shear mixer), test tubes.

Protocol:

-

Prepare Surfactant Blends: Create a series of surfactant blends by mixing Surfactant X with the low HLB surfactant in varying ratios (e.g., 9:1, 8:2, ..., 1:9). Also, create a series of blends of Surfactant X with the high HLB surfactant in the same varying ratios.

-

Calculate HLB of Blends: The HLB of each blend is calculated using the following formula: HLB_blend = (Fraction_A * HLB_A) + (Fraction_B * HLB_B)

-

Prepare Emulsions: For each surfactant blend, prepare an oil-in-water emulsion. A typical formulation would be 5% surfactant blend, 30% oil phase, and 65% water. a. Heat the oil phase and the surfactant blend together to 70-75°C. b. Heat the water phase separately to 70-75°C. c. Slowly add the water phase to the oil phase while homogenizing. d. Continue homogenization for a set period (e.g., 5 minutes) to ensure consistent droplet size. e. Allow the emulsions to cool to room temperature.

-

Observe Stability: Transfer the prepared emulsions to identical, sealed test tubes. Observe the emulsions for signs of instability such as creaming, coalescence, or phase separation at regular intervals (e.g., 1 hour, 24 hours, 48 hours, 1 week).

-

Determine Optimal HLB: The surfactant blend that produces the most stable emulsion corresponds to the required HLB of the oil phase. By knowing the ratio of the surfactants in the optimal blend and the HLB of the known surfactant, the HLB of this compound can be calculated.

This method is applicable to ester-based surfactants and is based on the chemical determination of the saponification value.[11]

Principle: The saponification value is a measure of the free and esterified acids present in a substance. By determining the saponification value of this compound and the acid value of isostearic acid, the HLB can be calculated.

Materials:

-

This compound

-

0.5N Alcoholic Potassium Hydroxide (KOH)

-

0.5N Hydrochloric Acid (HCl)

-

Phenolphthalein (B1677637) indicator

-

Reflux condenser, round bottom flask, burette, water bath.

Protocol for Saponification Value (S):

-

Accurately weigh approximately 2 grams of this compound into a round bottom flask.

-

Add 25 mL of 0.5N alcoholic KOH.

-

Connect the flask to a reflux condenser and heat on a boiling water bath for 30 minutes.

-

Perform a blank titration simultaneously with 25 mL of 0.5N alcoholic KOH without the surfactant.

-

After cooling, add a few drops of phenolphthalein indicator to both the sample and blank flasks.

-

Titrate the excess KOH with 0.5N HCl until the pink color disappears.

-

Calculate the saponification value using the formula: S = [(B - T) * N * 56.1] / W Where:

-

B = volume of HCl used for the blank (mL)

-

T = volume of HCl used for the sample (mL)

-

N = normality of the HCl solution

-

W = weight of the sample (g)

-

56.1 = molecular weight of KOH

-

Protocol for Acid Value (A) of Isostearic Acid:

-

The acid value of the starting isostearic acid should be determined separately using a standard titration method with potassium hydroxide.

-

Once S and A are known, calculate the HLB using the formula mentioned in section 3.1.3.

Logical Pathway for Method Selection

The choice of method for determining the HLB value depends on the available resources and the desired accuracy.

Caption: Decision tree for selecting an HLB determination method.

Conclusion

The HLB value is a fundamental characteristic of this compound that dictates its functionality as an emulsifier. While theoretical calculations provide a useful estimate, typically around 13.5, experimental methods such as the emulsion stability test offer a more precise and application-relevant determination. For researchers and formulation scientists, a thorough understanding and, when necessary, experimental verification of the HLB value are essential for developing stable and effective emulsion-based products.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. spcop.in [spcop.in]

- 3. jrhessco.com [jrhessco.com]

- 4. This compound - CAS 133738-23-5 - For Research [benchchem.com]

- 5. Polyglyceryl-10 decaisostearate - Description [tiiips.com]

- 6. Polyglycerine [myskinrecipes.com]

- 7. This compound [myskinrecipes.com]

- 8. This compound [myskinrecipes.com]

- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 10. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 11. pharmajournal.net [pharmajournal.net]

Critical micelle concentration of Polyglyceryl-10 isostearate in aqueous solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of Polyglyceryl-10 isostearate in aqueous solutions. Due to the limited availability of a specific experimental value for this compound in publicly accessible literature, this guide presents an estimated value based on a structurally similar compound, Polyglyceryl-10 monooleate. Furthermore, it details the standard experimental protocols for determining the CMC of nonionic surfactants, offering a framework for empirical validation.

Understanding Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, defining the concentration at which individual surfactant molecules (monomers) in a solution begin to self-assemble into organized aggregates known as micelles.[1] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[2] Above the CMC, the surface becomes saturated with monomers, and any additional surfactant molecules form micelles in the bulk of the solution, leading to a plateau or a much smaller change in surface tension.[1][2] This property is crucial for various applications, including drug solubilization, emulsion stabilization, and the formation of drug delivery systems.[3]

Quantitative Data for this compound

| Surfactant Name | Estimated Critical Micelle Concentration (CMC) | Method of Determination |

| Polyglyceryl-10 monooleate | 8 - 11 mg/L | Surface Tensiometry (Du Noüy Ring method)[4] |

| This compound | No specific value found in the literature. Expected to be in a similar range to Polyglyceryl-10 monooleate. | N/A |

It is important to note that the CMC of polyglyceryl esters can be influenced by factors such as the degree of polymerization of the polyglycerol head group and the chain length and degree of esterification of the fatty acid tail.[5] Generally, for polyglyceryl fatty acid esters (PGFEs), the CMC tends to increase with a larger polyglycerol head group and decrease with a longer fatty acid chain.[5]

Experimental Protocols for CMC Determination

The following are detailed methodologies for the two most common and robust techniques used to determine the CMC of nonionic surfactants like this compound.

Surface Tensiometry

This classical method directly measures the surface tension of a surfactant solution at various concentrations. The CMC is identified as the concentration at which the surface tension ceases to decrease significantly.[6]

Materials:

-

This compound

-

High-purity water (e.g., deionized or distilled)

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath

Procedure:

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of high-purity water to create a concentrated stock solution. Gentle heating and stirring may be required for complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC. A logarithmic dilution series is often effective.

-

Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water as a standard.

-

Surface Tension Measurement:

-

Place a known volume of the first diluted solution into the sample vessel, ensuring the temperature is controlled and constant.

-

Measure the surface tension using the tensiometer. Ensure the platinum ring or plate is thoroughly cleaned and dried between each measurement to prevent cross-contamination.[6]

-

Allow sufficient time for the surface tension to equilibrate before recording the value, particularly for concentrations near the CMC.[3]

-

Repeat the measurement for each prepared dilution, starting from the lowest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[6]

-

The resulting graph will typically show two linear regions. The first region exhibits a steep negative slope, and the second region, above the CMC, will be nearly horizontal.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.[2]

-

Fluorescence Spectroscopy (Pyrene Probe Method)

This sensitive technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment.[3] Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar, hydrophobic core of the micelles, causing a distinct change in its fluorescence emission spectrum.[3]

Materials:

-

This compound

-

High-purity water

-

Pyrene (fluorescence grade)

-

Spectrograde acetone (B3395972) or ethanol (B145695) (for pyrene stock solution)

-

Volumetric flasks, micropipettes, and vials

-

Fluorometer

-

Vortex mixer

Procedure:

-

Pyrene Stock Solution: Prepare a stock solution of pyrene (e.g., 1 x 10⁻³ M) in a suitable organic solvent like acetone or ethanol.[3]

-

Surfactant Solutions: Prepare a series of aqueous solutions of this compound at various concentrations, bracketing the expected CMC.

-

Sample Preparation:

-

To a series of clean vials, add a small, fixed volume of the pyrene stock solution.

-

Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven, leaving a thin film of pyrene. This step is critical to avoid solvent interference.[3]

-

Add the prepared surfactant solutions to the vials containing the pyrene film.

-

Mix the solutions thoroughly (e.g., using a vortex mixer) and allow them to equilibrate, typically overnight with gentle agitation, to ensure complete solubilization of pyrene within the micelles.[3]

-

-

Fluorescence Measurement:

-

Set the excitation wavelength of the fluorometer to approximately 334-336 nm.

-

Record the emission spectrum for each sample, typically from 350 nm to 450 nm.[7]

-

Note the intensities of the first (I₁) and third (I₃) vibronic peaks, which are typically around 372-373 nm and 383-384 nm, respectively.[7]

-

-

Data Analysis:

-

Calculate the ratio of the intensities of the third to the first peak (I₃/I₁) for each surfactant concentration.

-

Plot the I₃/I₁ ratio as a function of the logarithm of the surfactant concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve, which represents the onset of micelle formation.[8]

-

Visualizations

The following diagrams illustrate the conceptual and experimental workflows discussed in this guide.

Caption: Conceptual diagram of micelle formation in an aqueous solution.

Caption: Experimental workflows for CMC determination.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Properties and Applications of Polyglycerol Fatty Acid Esters [mdpi.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. rsc.org [rsc.org]

- 8. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Interfacial Tension Reduction by Polyglyceryl-10 Isostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-10 isostearate is a non-ionic surfactant and emulsifier with significant potential in the pharmaceutical and cosmetic industries. Its amphiphilic nature allows it to effectively reduce the interfacial tension between immiscible liquids, such as oil and water, a critical factor in the formulation of stable emulsions for drug delivery and product formulation. This technical guide provides an in-depth analysis of the core principles behind interfacial tension reduction by this compound, supported by available data on related compounds and detailed experimental protocols for measurement. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile excipient.

Introduction to this compound

This compound is a complex ester formed by the reaction of polyglycerin-10 and isostearic acid. The polyglycerin-10 moiety provides the hydrophilic (water-loving) portion of the molecule, while the isostearic acid tail imparts a lipophilic (oil-loving) character. This dual nature is the basis of its surface-active properties, enabling it to position itself at the interface between oil and water phases, thereby lowering the energy of the system and facilitating the formation of stable emulsions.[1]

Key Properties:

-

Type: Non-ionic surfactant[1]

-

Function: Emulsifier, stabilizer, and skin-conditioning agent[1]

-

Origin: Derived from vegetable sources, making it a desirable ingredient in natural formulations.

Mechanism of Interfacial Tension Reduction

The efficacy of this compound as an emulsifier is directly linked to its ability to adsorb at the oil-water interface and reduce interfacial tension.[1] When two immiscible liquids, such as oil and water, are in contact, the molecules at the interface experience cohesive forces that pull them towards their respective bulk phases. This creates a state of tension at the interface, known as interfacial tension (IFT).

This compound molecules, when introduced into such a system, spontaneously migrate to the interface. Their hydrophilic polyglycerol heads orient towards the aqueous phase, while their lipophilic isostearic acid tails extend into the oil phase. This arrangement disrupts the strong cohesive forces between the molecules of each phase at the interface, leading to a significant reduction in interfacial tension. This lowered energy barrier facilitates the dispersion of one liquid into the other in the form of droplets, a fundamental process in emulsion formation.

Quantitative Data on Interfacial Tension Reduction

The following table summarizes the interfacial tension data between water and caprylic/capric triglycerides (CCT) as a function of polyglyceryl-10 monooleate concentration.

Table 1: Interfacial Tension Reduction by Polyglyceryl-10 Monooleate in a Water-CCT System [2][3]

| Concentration of Polyglyceryl-10 Monooleate in CCT (% wt/wt) | Interfacial Tension (mN/m) |

| 0 | 24 |

| 0.25 | 0.6 |

| 1.0 | 0.2 |

Data sourced from a study on Polyglyceryl-10 Monooleate and is intended to be illustrative of the potential performance of this compound.[2][3]

This data demonstrates a dramatic reduction in interfacial tension with the addition of a small concentration of the polyglyceryl ester. It is reasonable to infer that this compound would exhibit a similar, potent interfacial tension-lowering capability.

Experimental Protocol: Measurement of Interfacial Tension

To quantify the effect of this compound on interfacial tension, a robust and accurate experimental method is required. The spinning drop tensiometer is a widely used and effective instrument for measuring low to ultra-low interfacial tensions, making it particularly suitable for evaluating the performance of potent surfactants.[4]

Principle of Spinning Drop Tensiometry

The spinning drop method involves placing a drop of a lower density liquid (e.g., oil) inside a horizontal tube filled with a higher density, immiscible liquid (e.g., an aqueous solution of this compound). The tube is then rotated at high speed. The centrifugal force elongates the drop along the axis of rotation. The interfacial tension counteracts this elongation, attempting to maintain a spherical shape. By analyzing the shape of the elongated drop at equilibrium, the interfacial tension can be calculated using the Vonnegut equation.

Materials and Equipment

-

Spinning drop tensiometer

-

High-precision syringe pump

-

Capillary tubes

-

This compound

-

Immiscible oil phase (e.g., caprylic/capric triglycerides, mineral oil)

-

Aqueous phase (e.g., deionized water)

-

Temperature control unit

Experimental Workflow

The following diagram illustrates the general workflow for measuring interfacial tension using a spinning drop tensiometer.

Detailed Procedure

-

Solution Preparation: Prepare a series of aqueous solutions with varying concentrations of this compound. Ensure the surfactant is fully dissolved. The oil phase should be degassed to prevent bubble formation during the experiment.

-

Instrument Setup: Calibrate the spinning drop tensiometer according to the manufacturer's instructions. Thoroughly clean the capillary tube to avoid any contamination that could affect the results.

-

Measurement:

-

Fill the clean capillary tube with the aqueous surfactant solution.

-

Carefully inject a small, precise volume of the oil phase into the center of the tube using a microsyringe.

-

Begin rotating the tube at a predetermined speed. The speed should be high enough to cause significant elongation of the drop without causing it to break.

-

Allow the system to reach thermal and mechanical equilibrium. The shape of the drop should remain constant over time.

-

Capture a clear image of the elongated drop using the instrument's camera.

-

-

Data Analysis:

-

The software accompanying the tensiometer will analyze the captured image to measure the length and diameter of the drop.

-

Using these dimensions, the rotational speed, and the density difference between the two phases, the software calculates the interfacial tension.

-

-

Replication: Repeat the measurement for each concentration of this compound to ensure reproducibility. It is also advisable to conduct measurements at different temperatures if the application requires it, as interfacial tension is temperature-dependent.

Logical Relationships in Emulsion Formulation

The decision-making process for utilizing this compound in an emulsion formulation involves considering several interconnected factors. The following diagram outlines these logical relationships.

Conclusion

This compound is a highly effective non-ionic surfactant capable of significantly reducing interfacial tension between oil and water phases. While specific quantitative data for this compound remains to be extensively published, data from analogous polyglyceryl esters strongly suggest its potency. The experimental protocols outlined in this guide provide a robust framework for researchers to quantify the interfacial tension reduction capabilities of this compound and to optimize its use in the development of stable and effective emulsion-based products for the pharmaceutical and cosmetic industries. Further research to generate and publish specific data for this compound would be of significant value to the scientific community.

References

Thermal Stability and Degradation Profile of Polyglyceryl-10 Isostearate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglyceryl-10 isostearate is a non-ionic surfactant and emulsifier widely utilized in the cosmetics, personal care, and pharmaceutical industries.[1] Its efficacy and safety profile are of paramount importance in formulation development. A critical aspect of its physicochemical characterization is its thermal stability and degradation profile, which dictates its suitability for manufacturing processes involving heat and informs its shelf-life and storage conditions. This technical guide provides an in-depth overview of the thermal behavior of this compound, drawing upon available data for polyglyceryl esters (PGEs) and structurally related polyol esters to extrapolate its likely performance. While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected degradation pathways, standard analytical methodologies for assessment, and representative data.

Core Concepts in Thermal Stability

The thermal stability of a chemical entity like this compound refers to its ability to resist decomposition at elevated temperatures. Degradation can occur through various chemical pathways, primarily hydrolysis and oxidation, leading to the formation of byproducts that can alter the performance, safety, and sensory attributes of a formulation.[1]

Polyglyceryl esters, as a class, are generally recognized for their good thermal stability.[2] This is evidenced by the high temperatures, often ranging from 180°C to 280°C, employed during their synthesis via direct esterification.[1][3] Such conditions suggest that the polyglyceryl ether backbone and the ester linkages are inherently stable, at least for the duration of the manufacturing process under controlled conditions.

Predicted Degradation Pathways

The degradation of this compound is anticipated to proceed through two primary mechanisms:

-

Hydrolysis: This involves the cleavage of the ester bond linking the hydrophilic polyglycerin-10 head and the lipophilic isostearic acid tail.[1] This reaction is catalyzed by the presence of water, and its rate is significantly influenced by pH (accelerated by both acidic and basic conditions) and temperature. The degradation products are the parent polyglycerin-10 and isostearic acid (or its salt).[1]

-

Oxidation: This degradation pathway occurs in the presence of oxygen and can be initiated by heat, light, or the presence of metal catalysts. The polyol ester structure is susceptible to oxidative attack, which can lead to the formation of hydroperoxides, aldehydes, ketones, and carboxylic acids.[4][5] This process can result in changes in color, odor, and viscosity of the material.[4]

Quantitative Analysis of Thermal Stability

The thermal stability of this compound can be quantitatively assessed using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the onset of decomposition, the temperature at which maximum degradation occurs, and the residual mass.

Illustrative TGA Data for a Polyglyceryl Ester

| Parameter | Value | Unit |

| Onset of Decomposition (Tonset) | > 250 | °C |

| Temperature at 5% Mass Loss (Td5) | ~ 280 | °C |

| Temperature at 10% Mass Loss (Td10) | ~ 300 | °C |

| Temperature at 50% Mass Loss (Td50) | ~ 350 | °C |

| Residual Mass at 600°C | < 5 | % |

Note: The data presented in this table is representative of a typical stable polyglyceryl ester and is for illustrative purposes only. Actual values for this compound may vary.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can detect thermal transitions such as melting, crystallization, and glass transitions, providing insights into the physical stability and processing parameters of the material. For a substance like this compound, which is a semi-solid at room temperature, DSC can identify its melting range.[1]

Illustrative DSC Data for a Polyglyceryl Ester

| Parameter | Value | Unit |

| Melting Onset Temperature | ~ 45 | °C |

| Peak Melting Temperature (Tm) | ~ 55 | °C |

| Enthalpy of Fusion (ΔHf) | Variable | J/g |

Note: This data is based on a related compound, polyglyceryl-10 stearate, and serves as an estimate for the expected thermal behavior of this compound.[1]

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible and comparable data. The following are generalized methodologies for TGA and DSC analysis of a polyglyceryl ester.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Atmosphere: Nitrogen (or air to study oxidative stability) at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp up to 600°C at a heating rate of 10°C/min.

-

-

-

Data Analysis: Determine the onset of decomposition temperature (the intersection of the baseline tangent with the tangent of the decomposition step) and the temperatures at various percentages of weight loss from the resulting TGA curve.

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

-

Instrument Setup:

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25°C.

-

Heat from 25°C to 100°C at a rate of 10°C/min.

-

Hold at 100°C for 2 minutes to erase thermal history.

-

Cool from 100°C to -20°C at a rate of 10°C/min.

-

Heat from -20°C to 100°C at a rate of 10°C/min.

-

-

-

Data Analysis: Analyze the second heating scan to determine the melting point (peak of the endotherm) and the enthalpy of fusion (area under the melting peak).

Visualizing the Assessment Workflow

The logical workflow for assessing the thermal stability and degradation of a raw material like this compound can be visualized as follows:

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This compound is expected to exhibit good thermal stability, consistent with other polyglyceryl esters used in the industry. Its degradation is likely to be primarily driven by hydrolysis and oxidation, particularly under harsh processing or storage conditions. Quantitative assessment using TGA and DSC is essential to establish its precise thermal profile. The methodologies and representative data presented in this guide provide a framework for researchers and formulation scientists to evaluate the thermal stability of this compound and to ensure the development of robust and stable products. Further studies focusing specifically on this compound are warranted to provide more precise quantitative data.

References

In-Depth Technical Guide: Biodegradability and Environmental Impact of Polyglyceryl-10 Isostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-10 Isostearate is a non-ionic surfactant and emulsifier extensively utilized in the pharmaceutical, cosmetic, and food industries. Derived from natural and renewable resources, its environmental fate, particularly its biodegradability and ecotoxicity, is of significant interest. This technical guide provides a comprehensive overview of the available data on the biodegradability and environmental impact of this compound. The information presented is based on a thorough review of scientific literature and regulatory assessments. While specific experimental data for this compound is limited, this guide incorporates read-across data from structurally similar polyglyceryl esters to provide a robust assessment of its environmental profile.

Chemical and Physical Properties

This compound is the ester of isostearic acid and polyglycerin-10.[1][2] Its structure consists of a hydrophilic polyglycerol-10 head and a lipophilic isostearic acid tail, rendering it an effective emulsifier.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| INCI Name | This compound | [3] |

| CAS Number | 133738-23-5 | [4] |

| Molecular Formula | C48H96O22 | [4] |

| Molecular Weight | 1025.3 g/mol | [4] |

| Appearance | Colorless to Light Yellow Liquid | [5] |

| Solubility | Soluble in Oil | [5] |

Biodegradability

Polyglyceryl esters are generally considered to be biodegradable.[5] The ester linkage in their structure is susceptible to hydrolysis, breaking down the molecule into polyglycerol and the corresponding fatty acid.[6] These breakdown products are then typically further metabolized by microorganisms.

Ready Biodegradability

Inherent Biodegradability

Tests for inherent biodegradability, such as the Zahn-Wellens test (OECD 302B), provide an indication of the ultimate biodegradability of a substance under optimized conditions. While specific data for this compound is not available, the structural components—polyglycerol and isostearic acid—are known to be biodegradable.

Environmental Fate and Transport

Hydrolysis

The primary degradation pathway for this compound in the environment is expected to be hydrolysis of the ester bond. This process breaks the molecule into polyglycerin-10 and isostearic acid. In vitro hydrolysis studies on other polyglyceryl esters, such as polyglyceryl-3 and polyglyceryl-10 oleates, have demonstrated that the ester bond is readily cleaved.[6]

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (log Kow). A high log Kow value suggests a higher potential for bioaccumulation.

Based on an assessment of analogue substances, this compound is categorized as "Not Bioaccumulative (Not B)".[7] Studies on similar polyglyceryl fatty acid esters in mammalian species indicate that these substances are metabolized or excreted, with no evidence of the polyglyceryl moiety accumulating in body tissues.[7]

Ecotoxicity

The environmental impact of a substance is also determined by its toxicity to aquatic organisms. Standardized tests are used to determine the concentrations at which a substance has an adverse effect on fish, aquatic invertebrates (like Daphnia magna), and algae.

Aquatic Toxicity

Specific ecotoxicity data for this compound is limited. However, read-across information from assessments of analogous substances indicates that the most sensitive ecotoxicity endpoints are for algae.[7]

Table 2: Summary of Aquatic Ecotoxicity Data (Read-Across from Analogue Substances)

| Test Organism | Endpoint | Duration | Result | Reference |

| Algae | ErC50 | 72 hours | 1 – 18.96 mg/L | [7] |

Based on this read-across data, this compound is categorized as "Toxic (T)" to aquatic life.[7] It is important to note that while categorized as toxic, the predicted environmental concentration (PEC) is expected to be significantly lower than the predicted no-effect concentration (PNEC), resulting in a risk quotient (RQ) of less than 1, suggesting a low risk to the aquatic environment under normal use scenarios.[7]

Experimental Protocols

Detailed experimental protocols for the assessment of biodegradability and ecotoxicity are outlined in the OECD Guidelines for the Testing of Chemicals.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)

This method evaluates the biodegradability of a chemical substance by measuring the oxygen consumed by microorganisms in a closed respirometer.

Caption: Workflow for OECD 301F Ready Biodegradability Test.

Fish, Acute Toxicity Test - OECD 203

This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.

Caption: Experimental Workflow for OECD 203 Fish Acute Toxicity Test.

Daphnia sp., Acute Immobilisation Test - OECD 202

This test assesses the acute toxicity of a substance to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) within 48 hours.

Caption: Workflow for OECD 202 Daphnia sp. Acute Immobilisation Test.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test - OECD 201

This test evaluates the effect of a substance on the growth of freshwater algae, determining the concentration that inhibits growth by 50% (EC50) over 72 hours.

Caption: Experimental Workflow for OECD 201 Algal Growth Inhibition Test.

Environmental Risk Assessment

The environmental risk of a substance is determined by comparing its predicted environmental concentration (PEC) with its predicted no-effect concentration (PNEC).

Caption: Logical Relationship in Environmental Risk Assessment.

An assessment by Australian authorities, using conservative assumptions (100% release to sewage treatment plants and no removal during treatment), calculated a PEC for this compound in rivers to be 0.54 µg/L.[7] Using a conservative PNEC derived from the most sensitive algal toxicity data (1 mg/L) and an assessment factor of 1000, the resulting risk quotient (PEC/PNEC) is less than 1, indicating that the substance is not expected to pose a significant risk to the environment.[7]

Conclusion

This compound, derived from renewable resources, is considered to have a favorable environmental profile. Based on its chemical structure and read-across data from similar polyglyceryl esters, it is expected to be biodegradable and not persistent in the environment. The primary degradation pathway is hydrolysis, followed by microbial degradation of its constituents. It is not expected to bioaccumulate. While categorized as toxic to aquatic organisms, particularly algae, a conservative environmental risk assessment suggests a low risk under current usage patterns. Further studies providing specific quantitative data on the biodegradability and ecotoxicity of this compound would be beneficial to refine this assessment.

References

Navigating the Regulatory Landscape of Polyglyceryl-10 Isostearate for Pharmaceutical Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyglyceryl-10 isostearate, a non-ionic surfactant derived from glycerin and isostearic acid, is a well-established ingredient in the cosmetics and personal care industry, valued for its emulsifying and moisturizing properties. Its potential application as a pharmaceutical excipient is an area of growing interest due to its favorable safety profile in topical products and its versatile physicochemical characteristics. This technical guide provides an in-depth analysis of the current regulatory status of this compound for pharmaceutical use, outlining the existing data, and detailing the regulatory pathways necessary for its inclusion in a pharmaceutical formulation.

Current Regulatory Standing

As of late 2025, this compound is not listed as an officially approved pharmaceutical excipient in major pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), Japanese Pharmacopoeia (JP), or the British Pharmacopoeia (BP). Furthermore, a specific Generally Recognized as Safe (GRAS) notice for its use in pharmaceutical applications has not been issued by the U.S. Food and Drug Administration (FDA).

Its primary regulatory recognition comes from the cosmetics sector. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a wide range of polyglyceryl fatty acid esters, including this compound, and found them to be safe for use in cosmetics under the current practices of use and concentration. While this provides a foundation for its safety profile, it is important to note that the requirements for cosmetic ingredients and pharmaceutical excipients differ significantly.

Interestingly, a review of FDA-approved product labeling reveals the presence of this compound as an inactive ingredient in at least one topical sunscreen product.[1] This suggests a precedent for its use in FDA-regulated topical products, though it does not confer broad approval as a pharmaceutical excipient for other routes of administration or formulations.

Physicochemical and Functional Properties

This compound is a versatile emulsifier with properties that make it attractive for pharmaceutical formulations, particularly in topical and dermal delivery systems.

| Property | Value/Description | Reference |

| CAS Number | 133738-23-5 | [2] |

| Type | Non-ionic surfactant | [3] |

| HLB Value | Approximately 13.5 (O/W emulsifier) | [3] |

| Functions | Emulsifier, solubilizer, skin-conditioning agent | [3][4] |

| Origin | Derived from vegetable sources (glycerin and isostearic acid) |

Safety Profile (Primarily from Cosmetic Assessments)

The available safety data for this compound is largely derived from its use in cosmetics. The CIR Expert Panel's review of polyglyceryl fatty acid esters concluded that they are safe for use in cosmetic formulations and are generally non-irritating and non-sensitizing to human skin.[5]

For pharmaceutical applications, particularly for non-topical routes of administration, this data would be considered preliminary and would need to be supplemented with a comprehensive set of nonclinical safety studies as outlined in FDA and EMA guidance for novel excipients.

The Regulatory Pathway for Novel Excipients

Given that this compound is not an established pharmaceutical excipient, its inclusion in a new drug product would require it to be qualified as a "novel excipient." This involves a rigorous evaluation by regulatory authorities as part of the New Drug Application (NDA) or Marketing Authorisation Application (MAA).

United States (FDA)

The FDA does not have a standalone approval process for excipients.[6] An excipient is reviewed as a component of a finished drug product. For a novel excipient, the FDA's guidance, "Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients," outlines the recommended safety studies.[1]

The necessary data package for a novel excipient is substantial and should be presented in a format similar to that of an active pharmaceutical ingredient (API) in the Common Technical Document (CTD). This information can be submitted in a Drug Master File (DMF) by the excipient manufacturer.

Europe (EMA)

Similarly, the European Medicines Agency (EMA) evaluates new excipients within the context of the medicinal product's marketing authorisation application.[7][8] The EMA's "Guideline on excipients in the dossier for application for marketing authorisation of a medicinal product" provides details on the required information.[8]

For a novel excipient, a comprehensive data package is required, covering its quality, safety, and, where relevant, its function in the final product.

Required Data and Experimental Protocols for Qualification

To qualify this compound as a novel pharmaceutical excipient, a comprehensive data package would be necessary. The following table summarizes the key areas of investigation, and a hypothetical experimental workflow for nonclinical safety assessment is provided.

| Data Category | Key Information Required |

| Chemistry, Manufacturing, and Controls (CMC) | Manufacturing process, characterization, specifications, analytical methods, impurity profile, stability data. |

| Safety (Nonclinical) | Acute toxicity, repeated-dose toxicity (route-dependent), genotoxicity, reproductive and developmental toxicity (if warranted), local tolerance, safety pharmacology. |

| Justification of Use | The intended function in the drug product, concentration range, and rationale for its use over existing excipients. |

Hypothetical Experimental Workflow for Nonclinical Safety Assessment

The following workflow illustrates the typical progression of nonclinical studies required to establish the safety of a novel excipient for a specific route of administration.

Conclusion and Future Outlook

This compound presents as a promising candidate for use as a pharmaceutical excipient, particularly in topical and oral formulations, due to its emulsifying properties and favorable safety profile in cosmetic applications. However, for it to be widely adopted by the pharmaceutical industry, a significant investment in generating a comprehensive data package to meet the regulatory requirements for novel excipients is necessary.

Drug developers interested in utilizing this compound should be prepared to conduct a thorough qualification program in alignment with FDA and EMA guidelines. Collaboration with excipient manufacturers to compile the necessary CMC and safety data, potentially through the submission of a Drug Master File, will be crucial for a successful regulatory submission. The existing use in some topical products provides a positive indication, but a broader acceptance for pharmaceutical use will depend on the generation of robust and specific safety and quality data.

References

- 1. fda.gov [fda.gov]

- 2. Polyglyceryl-10 decaisostearate - Description [tiiips.com]

- 3. This compound - CAS 133738-23-5 - For Research [benchchem.com]

- 4. beautydecoded.com [beautydecoded.com]

- 5. cir-safety.org [cir-safety.org]

- 6. The FDA's Evaluation of a New Regulatory Pathway - A Discussion on the Approval of Novel Excipients - Lubrizol [lubrizol.com]

- 7. Quality: excipients | European Medicines Agency (EMA) [ema.europa.eu]

- 8. mca.gm [mca.gm]

Methodological & Application

Application Notes and Protocols for Preparing Stable Oil-in-Water Emulsions with Polyglyceryl-10 Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyglyceryl-10 isostearate is a non-ionic, ester-based surfactant widely utilized for its effective emulsifying properties in creating stable oil-in-water (O/W) emulsions.[1][2] With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 13.5, it is particularly well-suited for O/W systems.[1][2] This emulsifier is derived from the esterification of polyglycerin-10 and isostearic acid, offering a gentle and safe profile for various applications, including cosmetics, personal care products, and pharmaceuticals.[1][2][3] Its ability to reduce interfacial tension between oil and water phases allows for the formation of stable, finely dispersed emulsions.[1]

These application notes provide a comprehensive protocol for the preparation of stable O/W emulsions using this compound, including formulation guidelines, detailed experimental procedures, and key characterization parameters.

Key Properties of this compound

| Property | Value/Description | Source(s) |

| Chemical Type | Non-ionic, ester-based surfactant | [1][2] |

| HLB Value | ~13.5 | [1][2] |

| Appearance | Clear to pale yellow liquid | [4] |

| Solubility | Insoluble in water; dispersible in oils and some organic solvents | [4] |

| Safety Profile | Generally considered safe, non-irritating, and suitable for sensitive skin | [2] |

| Applications | Emulsifier, skin-conditioning agent, stabilizer in cosmetics and pharmaceuticals | [1][4] |

Formulation Guidelines

The stability and characteristics of an oil-in-water emulsion prepared with this compound are influenced by several factors, including the concentration of the emulsifier, the oil phase composition, the presence of co-emulsifiers or stabilizers, and the manufacturing process.

Emulsifier Concentration

The typical use level for polyglyceryl esters in O/W emulsions ranges from 1% to 5% by weight. The optimal concentration depends on the desired viscosity, droplet size, and the nature of the oil phase.

Oil Phase Selection

This compound is compatible with a wide range of oils. The choice of oil will impact the final sensory properties and stability of the emulsion.

Co-emulsifiers and Stabilizers

The use of co-emulsifiers and stabilizers can enhance the long-term stability of the emulsion. Fatty alcohols (e.g., cetyl or stearyl alcohol) and waxes can be incorporated into the oil phase to increase viscosity and improve consistency. Water-phase thickeners like xanthan gum or carbomer can also be used to prevent creaming.

Experimental Protocol: Preparation of a Model O/W Emulsion

This protocol describes the preparation of a stable oil-in-water emulsion using this compound via a hot homogenization process.

Materials and Equipment

-

This compound

-

Oil Phase (e.g., Caprylic/Capric Triglyceride)

-

Deionized Water

-

Co-emulsifier/Stabilizer (e.g., Cetyl Alcohol) (Optional)

-

Preservative (e.g., Phenoxyethanol) (Optional)

-

Beakers

-

Heating and stirring plate

-

High-shear homogenizer (e.g., rotor-stator or microfluidizer)

-

Water bath

-

pH meter

Procedure

-

Phase Preparation:

-

Oil Phase: In a beaker, combine this compound, the chosen oil, and any oil-soluble components like co-emulsifiers (e.g., cetyl alcohol).

-

Water Phase: In a separate beaker, combine deionized water and any water-soluble components, including preservatives if used.

-

-

Heating:

-

Heat both the oil phase and the water phase separately to 75-80°C with gentle stirring until all components are melted and uniformly mixed.

-

-

Emulsification:

-

Slowly add the hot water phase to the hot oil phase while stirring with a standard propeller mixer.

-

Once the addition is complete, subject the mixture to high-shear homogenization. The duration and speed of homogenization will depend on the specific equipment and desired droplet size. (e.g., 5,000-10,000 rpm for 3-5 minutes with a rotor-stator homogenizer).

-

-

Cooling:

-

Transfer the emulsion to a water bath for cooling while maintaining gentle stirring.

-

Continue stirring until the emulsion reaches room temperature (approximately 25°C).

-

-

Final Adjustments:

-

If necessary, adjust the pH of the final emulsion.

-

Add any temperature-sensitive ingredients, such as fragrances or active ingredients, once the emulsion has cooled below 40°C.

-

Characterization of the Emulsion

Quantitative Data Summary

The following tables provide representative data for the characterization of O/W emulsions stabilized with polyglyceryl esters. Note that specific values for this compound may vary based on the complete formulation and processing parameters.

Table 1: Influence of Emulsifier Concentration on Emulsion Properties (Illustrative)

| This compound Conc. (% w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Viscosity (mPa·s) | Stability after 30 days at 40°C |

| 1.0 | 350 | 0.45 | 1500 | Slight creaming |

| 2.5 | 200 | 0.25 | 3000 | Stable |

| 5.0 | 150 | 0.20 | 5500 | Stable |

Table 2: Effect of Homogenization on Particle Size (Illustrative)

| Homogenization Method | Homogenization Parameters | Mean Particle Size (nm) |

| Rotor-Stator | 5,000 rpm, 5 min | 250 - 500 |

| Rotor-Stator | 10,000 rpm, 5 min | 150 - 300 |

| High-Pressure Homogenizer | 500 bar, 3 passes | < 200 |

Table 3: Stability Assessment Parameters

| Stability Test | Conditions | Observation |

| Centrifugation | 3000 rpm for 30 minutes | No phase separation |

| Freeze-Thaw Cycles | 3 cycles of -20°C for 24h and 25°C for 24h | No significant change in viscosity or appearance |

| Long-Term Stability | 25°C and 40°C for 3 months | No phase separation, minimal change in particle size and viscosity |

Experimental Workflows and Diagrams

Diagram 1: General Workflow for O/W Emulsion Preparation

Caption: Workflow for preparing an O/W emulsion using a hot process.

Diagram 2: Stability Testing Protocol

References

Application Notes and Protocols for Polyglyceryl-10 Isostearate in Nanoemulsion Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyglyceryl-10 Isostearate in Nanoemulsions

This compound is a non-ionic, ester-based surfactant valued for its emulsifying and skin-conditioning properties.[] Synthesized from the esterification of a polyglycerin-10 polymer with isostearic acid, it possesses both hydrophilic (from the polyglycerin chain) and lipophilic (from the isostearic acid group) characteristics.[] With a Hydrophilic-Lipophilic Balance (HLB) value of approximately 13.5, it is an effective oil-in-water (O/W) emulsifier, making it a valuable component in the formulation of stable nanoemulsions.[] Its natural origin, mildness, and low comedogenic rating make it a desirable ingredient for cosmetic and pharmaceutical applications, particularly for sensitive skin.[]

Nanoemulsions are colloidal dispersions of two immiscible liquids, typically oil and water, with droplet sizes ranging from 20 to 500 nm.[2] Their small droplet size provides a large surface area, enhancing the solubility and bioavailability of lipophilic drugs.[3] This makes them an attractive drug delivery system for oral, parenteral, and ophthalmic applications.[2] this compound, as a primary or co-emulsifier, contributes to the stability and efficacy of these advanced formulations.

Data Presentation: Formulation and Characterization

The following tables summarize quantitative data from studies on nanoemulsions formulated with polyglyceryl esters. While specific data for this compound is limited, the data for the closely related Polyglyceryl-10 stearate (B1226849) provides valuable insights into expected performance.

Table 1: Example Formulations of Polyglyceryl Ester-Based Nanoemulsions

| Formulation Code | Oil Phase (% w/w) | Emulsifier(s) (% w/w) | Aqueous Phase (% w/w) | Key Findings | Reference |

| NE-PG10S | Fish Oil (5%) | Polyglyceryl-10 Stearate (5%) | Water (90%) | Stable nanoemulsion formed. | Synthesized from[4] |

| HA-PG10S-NE | Fish Oil + Coenzyme Q10 (5%) | Hyaluronic Acid-Polyglyceryl-10 Stearate (5%) | Water (90%) | Enhanced stability and bioaccessibility compared to NE-PG10S.[4] | [4] |

| Cosmetic NE | Oil-soluble ingredients (10-30%) | This compound (1-10%) | Water-soluble ingredients (60-90%) | A stable nanoemulsion with fine particle size was achieved. | Synthesized from[] |

Table 2: Physicochemical Characterization of Polyglyceryl Ester-Based Nanoemulsions

| Formulation Code | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Stability Notes | Reference |

| NE-PG10S | ~150 - 200 | < 0.3 | Not Reported | Physically stable during storage. | Synthesized from[4] |

| HA-PG10S-NE | ~120 - 160 | < 0.25 | More negative than NE-PG10S | Improved stability against environmental stressors.[4] | [4] |

| Cosmetic NE | 50 - 250 | 0.18 - 0.4 | Not Reported | Stable at room temperature, refrigerated, and 45°C conditions over time. | Synthesized from[5] |

Experimental Protocols

Protocol for Nanoemulsion Preparation using High-Pressure Homogenization

This protocol describes a high-energy method suitable for producing fine and uniform nanoemulsions.

Materials:

-

This compound

-

Oil Phase (e.g., Caprylic/Capric Triglyceride, Fish Oil)

-

Aqueous Phase (Purified Water)

-

Active Pharmaceutical Ingredient (API) - if applicable

Equipment:

-

High-pressure homogenizer

-

High-shear mixer (e.g., Homomixer)

-

Beakers and magnetic stirrer

-

Heating plate

Procedure:

-

Preparation of Phases:

-

Aqueous Phase: Dissolve any water-soluble components in purified water. Heat to 70-75°C.

-

Oil Phase: Dissolve the API (if applicable) and this compound in the oil phase. Heat to 70-75°C with gentle stirring until all components are fully dissolved and homogenous.

-

-

Pre-emulsification:

-

Slowly add the oil phase to the aqueous phase while continuously stirring with a high-shear mixer at a moderate speed (e.g., 5000-10000 rpm) for 5-10 minutes. This will create a coarse pre-emulsion.

-

-

Homogenization:

-

Pass the pre-emulsion through the high-pressure homogenizer. The number of passes and the homogenization pressure will need to be optimized for the specific formulation. A typical starting point is 3-5 passes at a pressure of 500-1500 bar.

-

-

Cooling:

-

Cool the resulting nanoemulsion to room temperature under gentle stirring.

-

-

Storage:

-

Store the final nanoemulsion in a sealed container at the desired temperature (e.g., 4°C or 25°C) for further characterization.

-

Protocol for Nanoemulsion Characterization

3.2.1. Particle Size and Polydispersity Index (PDI) Analysis

-

Method: Dynamic Light Scattering (DLS).

-

Procedure:

-

Dilute a small aliquot of the nanoemulsion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Place the diluted sample in a cuvette and insert it into the DLS instrument.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Measure the particle size (Z-average) and PDI. Perform at least three measurements and report the average value.

-

3.2.2. Zeta Potential Analysis

-

Method: Laser Doppler Velocimetry.

-

Procedure:

-

Dilute the nanoemulsion sample with an appropriate medium (e.g., purified water or a buffer of specific pH).

-

Inject the diluted sample into the specific zeta potential cell.

-

Measure the electrophoretic mobility of the droplets to determine the zeta potential. Perform at least three measurements and report the average value.

-

3.2.3. Stability Studies

-

Centrifugation Test:

-

Centrifuge the nanoemulsion at a specified speed (e.g., 3000-5000 rpm) for a defined period (e.g., 30 minutes).

-

Visually inspect the sample for any signs of phase separation, creaming, or sedimentation.

-

-

Freeze-Thaw Cycles:

-

Subject the nanoemulsion to multiple cycles of freezing (e.g., -20°C for 24 hours) and thawing (e.g., 25°C for 24 hours).

-

After each cycle, visually inspect the sample and measure the particle size and PDI to assess stability.

-

-

Long-Term Storage Stability:

-

Store the nanoemulsion at different temperatures (e.g., 4°C, 25°C, and 40°C) for an extended period (e.g., 1, 3, and 6 months).

-

At each time point, withdraw an aliquot and analyze its particle size, PDI, zeta potential, and visual appearance.

-

Visualizations

Below are diagrams illustrating the experimental workflows described.

Caption: Workflow for Nanoemulsion Preparation.

Caption: Workflow for Nanoemulsion Characterization.

References

- 2. mdpi.com [mdpi.com]

- 3. Hyaluronic Acid Poly(glyceryl)10-Stearate Derivatives: Novel Emulsifiers for Improving the Gastrointestinal Stability and Bioaccessibility of Coenzyme Q10 Nanoemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - CAS 133738-23-5 - For Research [benchchem.com]

- 5. Hyaluronic acid-poly(glyceryl)10-stearate nanoemulsion for co-delivery of fish oil and resveratrol: Enhancing bioaccessibility and antioxidant potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Phase Inversion Temperature (PIT) Emulsification using Polyglyceryl-10 Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Phase Inversion Temperature (PIT) emulsification method is a low-energy technique for producing fine oil-in-water (O/W) emulsions, including nanoemulsions, with small droplet sizes and excellent long-term stability.[1][2][3] This method leverages the temperature-dependent solubility of non-ionic surfactants to induce a phase inversion from a water-in-oil (W/O) emulsion to an O/W emulsion.[1][4][5] Polyglyceryl-10 isostearate, a non-ionic, ester-based surfactant, is an effective O/W emulsifier well-suited for the PIT method due to its favorable hydrophilic-lipophilic balance (HLB) of approximately 13.5.[6] This document provides detailed application notes and protocols for utilizing this compound in PIT emulsification for applications in pharmaceuticals, cosmetics, and food science.[3]

This compound is derived from the esterification of polyglycerin-10 with isostearic acid.[6] Its structure, comprising a hydrophilic polyglycerin head and a lipophilic isostearic acid tail, allows it to reduce interfacial tension between oil and water phases, thereby stabilizing emulsions.[6] It is known for its mildness and safety, making it a suitable choice for various formulations.[7]

Principle of Phase Inversion Temperature (PIT) Emulsification

The PIT method relies on the change in the spontaneous curvature of the surfactant monolayer at the oil-water interface as a function of temperature.[1] For polyoxyethylene-type non-ionic surfactants, and by extension other non-ionic surfactants like polyglyceryl esters, increasing temperature decreases the hydration of the hydrophilic head groups, making the surfactant more lipophilic.[1][4] This change in hydrophilicity leads to a phase inversion.

The key steps and principles are:

-

Heating: At low temperatures, the surfactant is more hydrophilic and favors the formation of an O/W emulsion. As the temperature is increased towards the PIT, the surfactant's hydrophilic nature decreases.

-

Phase Inversion: At the PIT, the surfactant has a balanced affinity for both oil and water, leading to the formation of a bicontinuous microemulsion or a lamellar liquid crystalline phase.[1] At this stage, the interfacial tension is extremely low, facilitating the formation of very small droplets with minimal energy input.[8]

-

Cooling: Upon rapid cooling below the PIT, the surfactant becomes more hydrophilic again, forcing the system to invert into a stable, finely dispersed O/W emulsion or nanoemulsion.[1][2] The small droplet size achieved at the PIT is kinetically trapped, resulting in a stable formulation.

References

- 1. digital.csic.es [digital.csic.es]

- 2. Emulsification by the phase inversion temperature method: the role of self-bodying agents and the influence of oil polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aidic.it [aidic.it]

- 4. Phase inversion temperature - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 5. researchgate.net [researchgate.net]

- 6. This compound - CAS 133738-23-5 - For Research [benchchem.com]

- 7. specialchem.com [specialchem.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Encapsulation of Hydrophobic Active Ingredients using Polyglyceryl-10 Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of hydrophobic active pharmaceutical ingredients (APIs) remains a significant challenge in drug development due to their poor solubility and bioavailability. Encapsulation technologies, particularly the formation of oil-in-water (O/W) nanoemulsions, offer a promising strategy to overcome these limitations. Polyglyceryl-10 isostearate, a non-ionic, ester-based surfactant, has emerged as a valuable excipient for the formulation of stable and effective drug delivery systems.[1] Its favorable safety profile and emulsifying properties make it an excellent candidate for encapsulating lipophilic compounds.[2]

This document provides detailed application notes and experimental protocols for the encapsulation of a model hydrophobic active ingredient, Quercetin (B1663063), using this compound. Quercetin is a flavonoid known for its antioxidant and anti-inflammatory properties, but its therapeutic application is limited by its low water solubility.[3][4]

Physicochemical Properties of this compound

This compound is synthesized by the esterification of polyglycerin-10 with isostearic acid.[1] This structure imparts both hydrophilic (from the polyglycerol head) and lipophilic (from the isostearic acid tail) properties, making it an effective O/W emulsifier.[1] Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C48H96O22 | [1][4] |

| Molecular Weight | 1025.26 g/mol | [1][4] |

| HLB Value | ~13.5 | [1] |

| Appearance | Clear to pale yellow liquid | [5] |

| Solubility | Insoluble in water, dispersible in oils | [5] |

Experimental Protocols

Protocol 1: Preparation of Quercetin-Loaded Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water nanoemulsion encapsulating Quercetin, utilizing this compound as the primary emulsifier.

Materials:

-

Quercetin (hydrophobic active ingredient)

-

Medium-chain triglycerides (MCT) oil (oil phase)

-

This compound (emulsifier)

-

Poloxamer 188 (co-surfactant/stabilizer)

-

Glycerin (humectant/co-solvent)

-

Deionized water (aqueous phase)

Equipment:

-

High-pressure homogenizer

-

High-shear mixer (e.g., Ultra-Turrax)

-

Magnetic stirrer with heating plate

-

Analytical balance

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the required amount of MCT oil.

-

Disperse the specified amount of Quercetin in the MCT oil.

-

Add this compound to the oil mixture.

-

Gently heat the mixture to 60-70°C while stirring with a magnetic stirrer until all components are fully dissolved and a clear oily solution is formed.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the deionized water.

-

Disperse Poloxamer 188 and glycerin in the deionized water.

-

Heat the aqueous phase to 60-70°C while stirring until a clear solution is obtained.

-

-

Formation of the Pre-emulsion:

-

While maintaining the temperature of both phases at 60-70°C, slowly add the oil phase to the aqueous phase under continuous stirring with a high-shear mixer at 5000-10000 rpm for 5-10 minutes. This will result in the formation of a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately pass the hot pre-emulsion through a high-pressure homogenizer.

-

Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined for specific formulations to achieve the desired particle size and polydispersity index (PDI).

-

Cool the resulting nanoemulsion to room temperature under gentle stirring.

-

Protocol 2: Characterization of the Quercetin-Loaded Nanoemulsion

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

-

Dilute the nanoemulsion with deionized water to an appropriate concentration.

-

Measure the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate at 25°C.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

-

Total Drug Content (Dt): Disrupt a known amount of the nanoemulsion using a suitable solvent (e.g., methanol, ethanol) to release the encapsulated Quercetin. Quantify the Quercetin concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Free Drug Content (Df): Separate the unencapsulated Quercetin from the nanoemulsion. This can be achieved by ultrafiltration or dialysis. Quantify the amount of free Quercetin in the aqueous phase.

-

Calculate EE and DL using the following equations:

-

EE (%) = [(Dt - Df) / Dt] * 100

-

DL (%) = [(Dt - Df) / (Weight of nanoemulsion)] * 100

-

3. In Vitro Drug Release Study:

-

Use a dialysis bag method.

-

Place a known amount of the Quercetin-loaded nanoemulsion in a dialysis bag (with an appropriate molecular weight cut-off).

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4, containing a small amount of a solubilizing agent like Tween 80 to maintain sink conditions).

-

Maintain the temperature at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

-

Analyze the concentration of Quercetin in the withdrawn samples using a validated analytical method.

-

Plot the cumulative percentage of drug released against time.

Data Presentation

The following tables present representative data for Quercetin-loaded nanoemulsions prepared with this compound. These values are illustrative and may vary depending on the specific formulation and process parameters.

Table 1: Physicochemical Properties of Quercetin-Loaded Nanoemulsion

| Formulation Code | Oil Phase (%) | This compound (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |

| QNE-1 | 5 | 2 | 150 ± 5.2 | 0.18 ± 0.02 | -25.3 ± 1.5 |

| QNE-2 | 10 | 4 | 125 ± 4.1 | 0.15 ± 0.01 | -28.7 ± 1.8 |

| QNE-3 | 15 | 6 | 110 ± 3.5 | 0.12 ± 0.02 | -32.1 ± 2.1 |

Table 2: Encapsulation Efficiency and Drug Loading of Quercetin Nanoemulsions

| Formulation Code | Quercetin Concentration (mg/mL) | Encapsulation Efficiency (%) | Drug Loading (%) |

| QNE-1 | 1 | 92.5 ± 2.8 | 0.09 |

| QNE-2 | 2 | 95.1 ± 1.9 | 0.19 |

| QNE-3 | 3 | 96.8 ± 1.5 | 0.28 |

Table 3: In Vitro Release Profile of Quercetin from Nanoemulsion (QNE-2)

| Time (hours) | Cumulative Release (%) |

| 1 | 15.2 ± 1.1 |

| 2 | 28.7 ± 1.5 |

| 4 | 45.3 ± 2.2 |

| 8 | 68.9 ± 3.1 |

| 12 | 82.4 ± 2.9 |

| 24 | 95.6 ± 2.5 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the preparation and characterization of nanoemulsions.

Quercetin's Antioxidant Signaling Pathway

Caption: Quercetin activates the Nrf2 antioxidant signaling pathway.[1][2][5]

References

- 1. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]